4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a complex organic compound featuring a thiophene ring, an oxane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 5-methylthiophene-2-carboxylic acid, is synthesized through the Friedel-Crafts acylation of thiophene with acetic anhydride, followed by oxidation.
Amidation Reaction: The thiophene derivative is then reacted with an amine, such as methylamine, under conditions that promote the formation of an amide bond.
Oxane Ring Formation: The intermediate product undergoes a cyclization reaction to form the oxane ring. This step often requires a catalyst and specific reaction conditions to ensure the correct ring closure.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It could be investigated for its antimicrobial, anti-inflammatory, or anticancer properties, depending on its interaction with specific enzymes or receptors.
Industry
In materials science, the compound’s structural properties might be exploited to develop new materials with specific electronic or optical characteristics. It could also be used in the development of sensors or as a precursor for polymers with unique properties.
Mechanism of Action
The mechanism by which 4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the specific biological context, such as inhibition of a key enzyme in a metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carboxylic acid: Shares the thiophene ring but lacks the oxane and carboxylic acid groups.
4-Oxane-4-carboxylic acid: Contains the oxane ring and carboxylic acid group but lacks the thiophene moiety.
N-Methylthiophene-2-carboxamide: Similar amide linkage but without the oxane ring.
Uniqueness
4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is unique due to the combination of its thiophene, oxane, and carboxylic acid functionalities
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[[(5-methylthiophene-2-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-2-3-10(19-9)11(15)14-8-13(12(16)17)4-6-18-7-5-13/h2-3H,4-8H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIYJMHHVAYAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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